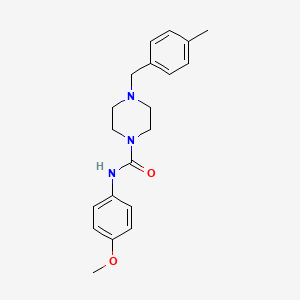![molecular formula C13H14N4O2 B5491373 N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5491373.png)
N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that is commonly used in scientific research. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Celecoxib has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用机制
Celecoxib is a selective inhibitor of COX-2 enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in various physiological processes such as inflammation, pain, and fever. Celecoxib selectively inhibits the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. This results in the anti-inflammatory and analgesic effects of Celecoxib.
Biochemical and physiological effects:
Celecoxib has been shown to have various biochemical and physiological effects. Celecoxib has been shown to have anti-inflammatory and analgesic effects by reducing the production of prostaglandins. Celecoxib has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting angiogenesis. In addition, Celecoxib has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
Celecoxib has several advantages for lab experiments. Celecoxib is a well-studied compound that has been extensively characterized for its biochemical and physiological effects. Celecoxib is also commercially available, which makes it easy to obtain for lab experiments. However, Celecoxib has some limitations for lab experiments. Celecoxib is a drug that has potential side effects, which may interfere with the interpretation of experimental results. In addition, Celecoxib is a selective inhibitor of COX-2 enzyme, which may limit its use in experiments that require the inhibition of other enzymes.
未来方向
There are several future directions for the study of Celecoxib. Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. However, there is still much to be learned about the mechanism of action of Celecoxib and its potential therapeutic applications. Future studies may focus on the development of more selective COX-2 inhibitors that have fewer side effects. In addition, future studies may focus on the development of new therapeutic applications for Celecoxib in other diseases.
合成方法
The synthesis of Celecoxib involves the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-(trifluoromethyl)benzoyl chloride, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by the reaction of the acetylated product with 5-amino-1H-pyrazole-4-carboxamide. The synthesis of Celecoxib is a multi-step process that requires expertise in organic chemistry.
科学研究应用
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Celecoxib has also been shown to have anti-inflammatory effects by reducing the production of prostaglandins. In addition, Celecoxib has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9(18)15-10-4-3-5-11(8-10)16-13(19)12-6-7-14-17(12)2/h3-8H,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTVUGRZJMHLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
![(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)
![2-ethyl-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491338.png)

![N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5491357.png)
![N-(3-amino-3-oxopropyl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5491362.png)
![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)
![2-(2-methoxyphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5491374.png)

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)

